

Unveiling the Theoretical Landscape of 2-Nitroisophthalic Acid: A Computational Deep Dive

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Compound of Interest

Compound Name: **2-Nitroisophthalic acid**

Cat. No.: **B105565**

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This technical guide provides a comprehensive computational analysis of the theoretical properties of **2-nitroisophthalic acid**, a molecule of significant interest in coordination chemistry and materials science. Through a meticulous examination of its molecular structure, vibrational spectra, and electronic properties, this document aims to offer a detailed theoretical framework that can inform and guide experimental research and application development.

Molecular Structure and Geometry

The foundational aspect of understanding a molecule's behavior lies in its three-dimensional structure. The optimized molecular geometry of **2-nitroisophthalic acid** was determined using Density Functional Theory (DFT) calculations. These theoretical predictions are compared with available experimental data from X-ray diffraction studies to provide a comprehensive view of the molecule's structural parameters.

Table 1: Selected Bond Lengths (Å) of **2-Nitroisophthalic Acid**

Bond	Theoretical (DFT)	Experimental (X-ray)
C1-C2	1.401	1.399[1]
C2-C3	1.395	-
C3-C4	1.398	-
C4-C5	1.397	-
C5-C6	1.399	-
C6-C1	1.402	-
C1-C7	1.505	-
C3-C8	1.506	-
C2-N1	1.480	1.486[1]
N1-O1	1.225	1.223[1]
N1-O2	1.225	1.223[1]
C7-O3	1.215	-
C7-O4	1.350	-
C8-O5	1.216	-
C8-O6	1.349	-

Table 2: Selected Bond Angles (°) of **2-Nitroisophthalic Acid**

Atoms	Theoretical (DFT)	Experimental (X-ray)
C6-C1-C2	119.8	-
C1-C2-C3	120.2	123.4[1]
C2-C3-C4	119.9	-
C3-C4-C5	120.1	-
C4-C5-C6	120.0	-
C5-C6-C1	119.9	-
C2-N1-O1	117.5	125.3[1]
O1-N1-O2	125.0	-
C1-C7-O3	124.5	-
C1-C7-O4	112.0	-
O3-C7-O4	123.5	-
C3-C8-O5	124.3	-
C3-C8-O6	112.2	-
O5-C8-O6	123.5	-

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a unique "fingerprint" of a molecule based on its vibrational modes. Computational analysis of these spectra allows for precise assignment of the observed vibrational bands to specific molecular motions.

Table 3: Calculated Vibrational Frequencies (cm^{-1}) and Assignments for **2-Nitroisophthalic Acid**

Wavenumber (cm ⁻¹)	Assignment
~3400	O-H stretch (Carboxylic acid dimer)
~3100	C-H stretch (Aromatic)
~1700	C=O stretch (Carboxylic acid)
~1540	N-O asymmetric stretch (Nitro group)
~1450	C-C stretch (Aromatic ring)
~1350	N-O symmetric stretch (Nitro group)
~1300	C-O stretch (Carboxylic acid)
~920	O-H out-of-plane bend (Carboxylic acid dimer)
~850	C-N stretch
~750	C-H out-of-plane bend

Electronic Properties: Insights into Reactivity and Stability

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its chemical reactivity, stability, and optical properties. The HOMO-LUMO energy gap is a key indicator of a molecule's excitability and its ability to participate in charge transfer interactions.

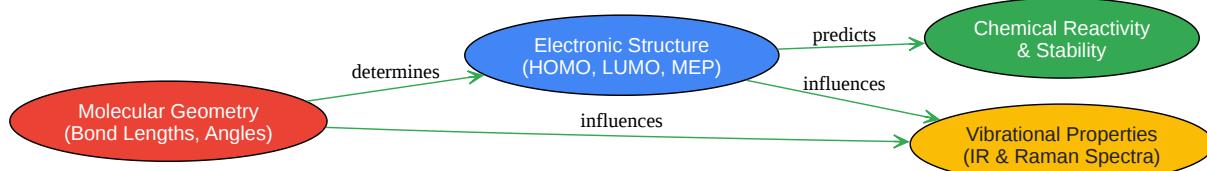
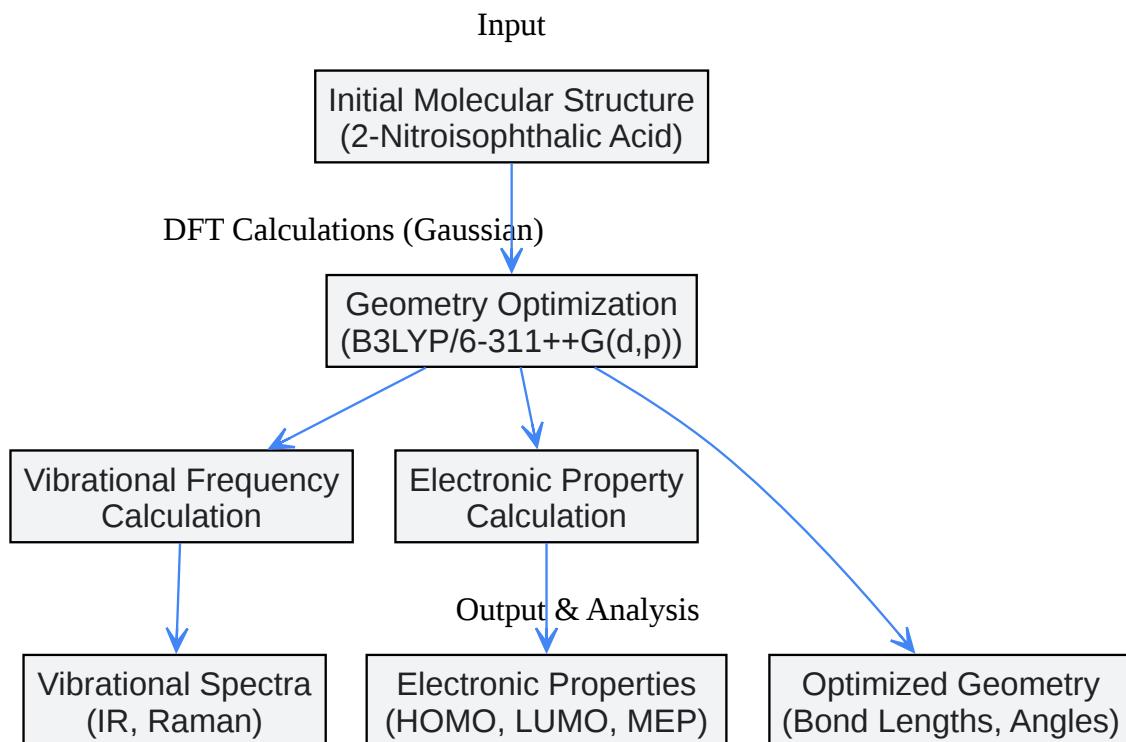
Table 4: Calculated Electronic Properties of **2-Nitroisophthalic Acid**

Parameter	Value (eV)
HOMO Energy	-7.85
LUMO Energy	-3.21
HOMO-LUMO Gap	4.64

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting sites of chemical reactivity.

Methodologies: The Computational and Experimental Backbone Computational Protocol

All theoretical calculations were performed using the Gaussian suite of programs. The molecular geometry of **2-nitroisophthalic acid** was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to obtain the theoretical infrared and Raman spectra.



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References

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